N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c1-23(19,20)10-5-2-4-9(8-10)13-16-17-14(22-13)15-12(18)11-6-3-7-21-11/h2-8H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSIIMFUTWDIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The furan ring can be introduced through a subsequent reaction involving furan-2-carboxylic acid and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted products, depending on the nucleophile used.
Scientific Research Applications
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide: This compound has a similar structure but with a chlorophenyl group instead of a methanesulfonylphenyl group.
N-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide: This compound contains a nitrophenyl group, which imparts different chemical properties.
Uniqueness
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is unique due to the presence of the methanesulfonylphenyl group, which can enhance its biological activity and specificity. This makes it a valuable compound for research and development in various fields.
Biological Activity
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and anticancer activities, and provides an overview of relevant research findings.
Chemical Structure and Properties
The compound features a unique structural combination of an oxadiazole ring and a furan-2-carboxamide moiety. The presence of the methanesulfonyl group enhances its chemical reactivity and potential biological interactions.
1. Anticancer Activity
Research indicates that compounds containing the oxadiazole framework often exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates notable cytotoxic effects against various cancer cell lines, including:
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms that are yet to be fully elucidated.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported significant activity against various bacterial strains, with inhibition zones measured in millimeters (mm) and minimum inhibitory concentrations (MIC) in micrograms per milliliter (µg/mL):
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 10.5 | 280 |
| S. aureus | 13 | 265 |
| B. cereus | 16 | 230 |
These findings indicate that this compound could serve as a promising lead in the development of new antimicrobial agents .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer and microbial growth pathways. For instance:
- Anticancer Mechanism : The oxadiazole moiety may interfere with cellular signaling pathways that regulate cell cycle progression and apoptosis.
- Antimicrobial Mechanism : The compound's structure allows it to penetrate bacterial cell walls effectively, potentially disrupting essential cellular functions.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds, highlighting structure–activity relationships (SAR) that inform their biological efficacy:
- A study demonstrated that derivatives with electron-donor substituents exhibited enhanced anticancer activity compared to their counterparts .
- Another research effort explored the role of nitrogen and sulfur in enhancing the nucleophilic character of synthesized derivatives, contributing to their antimicrobial effectiveness .
Q & A
Q. What are the optimal synthetic routes for N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide?
Answer: The synthesis typically involves multi-step reactions, including:
- Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydration of acyl hydrazides under reflux with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .
- Coupling : Amidation between the oxadiazole intermediate and furan-2-carboxylic acid derivatives using coupling agents like EDCI/HOBt .
- Sulfonylation : Introduction of the 3-methanesulfonylphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
Key Conditions : Temperature control (60–100°C), anhydrous solvents (e.g., DMF, THF), and inert atmospheres (N₂/Ar) to prevent side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., oxadiazole C=O at ~165 ppm, furan protons at δ 6.5–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% purity threshold for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
Advanced Research Questions
Q. How can structural elucidation resolve discrepancies in reported bioactivity data?
Answer:
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., oxadiazole N-atoms interacting with biological targets) .
- Molecular Docking : Predicts binding modes to enzymes/receptors (e.g., docking into kinase active sites to explain anticancer vs. anti-inflammatory activity variations) .
- Dynamic Light Scattering (DLS) : Assesses aggregation states in solution, which may explain inconsistent IC₅₀ values in enzyme inhibition assays .
Q. What methodologies identify the mechanism of action for this compound’s anticancer activity?
Answer:
- In Vitro Assays :
- MTT/Proliferation Assays : Dose-dependent cytotoxicity screening in cancer cell lines (e.g., IC₅₀ values in µM range) .
- Flow Cytometry : Measures apoptosis (Annexin V staining) and cell-cycle arrest (propidium iodide) .
- Target Identification :
- Kinase Profiling : Broad-spectrum kinase inhibition assays (e.g., EGFR, VEGFR2 inhibition at 1–10 µM) .
- Western Blotting : Validates downstream protein modulation (e.g., p53 upregulation, Bcl-2 downregulation) .
Q. How can researchers reconcile contradictory data on metabolic stability?
Answer:
- In Vitro Microsomal Assays : Compare liver microsome stability across species (e.g., human vs. rodent CYP450 metabolism rates) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methanesulfonyl vs. methyl groups) to balance lipophilicity and metabolic resistance .
- LC-MS/MS Metabolite Identification : Detects oxidation or glucuronidation products causing instability .
Methodological Notes
- Contradiction Analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) to validate target engagement .
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
